molecular formula C13H15N3S B2379671 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline CAS No. 343374-23-2

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline

Cat. No. B2379671
CAS RN: 343374-23-2
M. Wt: 245.34
InChI Key: OAHTXDCXTGALRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

Antimicrobial Activity

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline and its derivatives exhibit notable antimicrobial activity. Research has shown these compounds to be effective against a range of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Additionally, they have shown activity against yeast and fungi, including Candida albicans and Aspergillus niger (Al-Salahi et al., 2013).

Cytotoxicity and Anti-Inflammatory Activity

These compounds have been studied for their cytotoxic effects against various cancer cell lines, including hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. They also influence inflammatory mediators such as nitric oxide, tumor necrosis factor-α, and prostaglandin E-2 in stimulated macrophages. Some specific derivatives show high cytotoxicity, while others are promising as multi-potent anti-inflammatory agents (Al-Salahi et al., 2013).

Synthesis and Reactivity

The synthesis and reactivity of triazolo-annelated quinazolines, starting from specific compounds like N-cyanoimidocarbonates, have been explored. Such studies provide access to a variety of derivatives, highlighting the chemical versatility and potential for further development of these compounds (Al-Salahi, 2010).

Optoelectronic Materials

Quinazoline derivatives, including 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline, have applications in the field of optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their potential in advanced technological applications (Lipunova et al., 2018).

Anti-Inflammatory and Antimicrobial Derivatives

Further research has led to the synthesis of novel quinazolin-4-one derivatives with demonstrated anti-inflammatory and antimicrobial activities. These studies contribute to the understanding of the structure-activity relationship of these compounds and their potential therapeutic applications (Kumar et al., 2009).

properties

IUPAC Name

2-methylsulfanyl-4-pyrrolidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-17-13-14-11-7-3-2-6-10(11)12(15-13)16-8-4-5-9-16/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHTXDCXTGALRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.